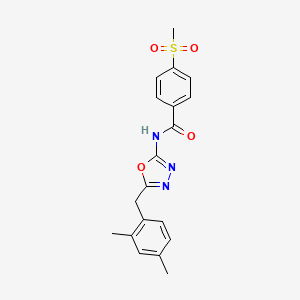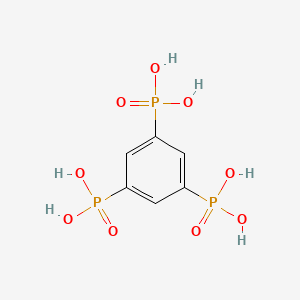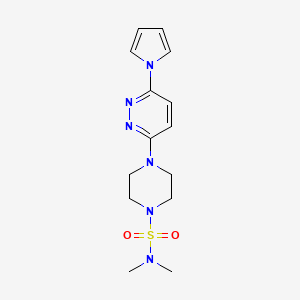![molecular formula C14H22Cl2N2O B2452229 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride CAS No. 2375271-22-8](/img/structure/B2452229.png)
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride” is a synthetic compound with the CAS Number: 77445-06-8 . It has a molecular weight of 156.23 . The IUPAC name of this compound is (1-acetyl-4-piperidinyl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Piperazine and Piperidine Derivatives
This compound and its derivatives are synthesized through reactions involving aminomethylation and further chemical modifications. For instance, aminomethylation of certain ketones with paraformaldehyde and substituted piperazines results in the production of various piperazine and piperidine derivatives, which have potential applications in pharmaceutical research (Akopyan et al., 2013).
Structural Studies
The structure and properties of related compounds are characterized using techniques like X-ray diffraction, revealing significant details about their molecular conformation and potential for further chemical modifications (Karthik et al., 2021).
Advanced Synthesis Techniques
Microwave-assisted synthesis techniques are used for efficient production of related compounds, highlighting advancements in synthetic methodologies (Merugu, Ramesh, & Sreenivasulu, 2010).
Biological and Pharmacological Applications
Antibacterial Activity
Certain derivatives have been studied for their antibacterial properties, indicating potential for pharmaceutical applications in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Antitumor Activity
Research has explored the effects of piperazine-based tertiary amino alcohols and their dihydrochlorides on tumor DNA methylation, suggesting potential therapeutic applications in cancer treatment (Hakobyan et al., 2020).
Enzyme Inhibition Studies
Some synthesized derivatives have been evaluated for their ability to inhibit adenosine deaminase, an enzyme crucial in purine metabolism, indicating potential for therapeutic applications in diseases related to purine metabolism disorders (Isakhanyan et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and apoptosis, making it a key player in maintaining genomic stability.
Mode of Action
This could involve binding to the active site of the kinase, thereby inhibiting its function and leading to alterations in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The compound’s interaction with Chk1 implicates it in several biochemical pathways related to cell cycle regulation and DNA damage response. These include the G2/M DNA damage checkpoint pathway, which prevents cells from entering mitosis when DNA damage is detected, and the homologous recombination pathway, which is a major mechanism for repairing double-strand breaks in DNA .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, half-life, and clearance rate .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of Chk1. This could lead to an accumulation of DNA damage due to impaired repair mechanisms, disruption of normal cell cycle progression, and potentially the induction of apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the cellular environment, including the presence of other proteins or small molecules that could interact with the compound or its target. The compound’s stability could also be influenced by factors such as storage conditions and solution pH .
properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.2ClH/c15-11-13-6-8-16(9-7-13)14(17)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKPKHNKQAPFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CC2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2452146.png)
![1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2452148.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2452149.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)


![6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2452154.png)
![4-[Methyl-[2-(methylamino)ethyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2452160.png)
![6-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole-3(2H)-thione](/img/structure/B2452162.png)



